ENPP1/3 Dual Inhibition Potency
Enpp-1-IN-21 (4g) exhibits balanced, sub-micromolar inhibitory activity against both ENPP1 and ENPP3, which is a distinct profile compared to more selective inhibitors like 4f (ENPP1-selective) and 4t (ENPP3-selective). In a direct head-to-head comparison from the same study, compound 4f shows an IC50 of 0.28 μM for ENPP1 but is significantly less potent against ENPP3 (8.4 μM), a 30-fold selectivity. Conversely, compound 4t is a potent ENPP3 inhibitor (IC50 0.15 μM) with weaker ENPP1 inhibition. Enpp-1-IN-21 provides potent inhibition of both isozymes within a narrow 2.4-fold range [1]. This balanced dual activity is distinct from clinical-stage molecules like ISM5939, which is reported as highly selective for ENPP1 with an IC50 of 0.63 nM against cGAMP degradation and minimal reported activity on ENPP3 .
ENPP3 IC50 0.19 µM
Selectivity ~2.4-fold
| Evidence Dimension | Inhibitory Potency (IC50) on ENPP1 and ENPP3 |
|---|---|
| Target Compound Data | ENPP1 IC50: 0.45 ± 0.07 μM; ENPP3 IC50: 0.19 ± 0.02 μM |
| Comparator Or Baseline | Compound 4f: ENPP1 IC50 0.28 ± 0.08 μM, ENPP3 IC50 8.4 ± 3.11 μM; Compound 4t: ENPP1 IC50 >10 μM, ENPP3 IC50 0.15 ± 0.04 μM; ISM5939: ENPP1 IC50 0.63 nM, ENPP3 IC50 Not reported |
| Quantified Difference | Selectivity ratio (ENPP1/ENPP3): Enpp-1-IN-21 = 2.4-fold; 4f = 30-fold; 4t = highly selective for ENPP3; ISM5939 = highly selective for ENPP1 |
| Conditions | In vitro enzyme inhibition assay using p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) as substrate for human recombinant ENPP1 and ENPP3 [1]. |
Why This Matters
This specific dual-inhibitory profile is critical for research requiring simultaneous blockade of both major cGAMP-hydrolyzing ectonucleotidases, which may be necessary to fully activate the STING pathway in certain tumor microenvironments, a goal not achieved by highly selective inhibitors.
- [1] Ullah, S.; Pelletier, J.; Sevigny, J.; Iqbal, J. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors. ACS Omega 2022, 7 (30), 26905–26918. View Source
